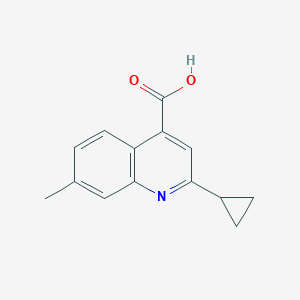![molecular formula C16H25NO B13703486 1-[1-(2-Methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13703486.png)
1-[1-(2-Methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(2-Methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine is an organic compound characterized by a cyclobutyl ring substituted with a 2-methoxyphenyl group and a butylamine chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-Methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving suitable precursors.
Substitution with 2-Methoxyphenyl Group:
Attachment of the Butylamine Chain: The final step involves the attachment of the butylamine chain through an amination reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
1-[1-(2-Methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines.
Wissenschaftliche Forschungsanwendungen
1-[1-(2-Methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[1-(2-Methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[1-(2-Methoxyphenyl)cyclopropyl]-3-methyl-1-butylamine
- 1-[1-(2-Methoxyphenyl)cyclohexyl]-3-methyl-1-butylamine
Uniqueness
1-[1-(2-Methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine is unique due to its cyclobutyl ring, which imparts distinct chemical and physical properties compared to similar compounds with cyclopropyl or cyclohexyl rings
Eigenschaften
Molekularformel |
C16H25NO |
|---|---|
Molekulargewicht |
247.38 g/mol |
IUPAC-Name |
1-[1-(2-methoxyphenyl)cyclobutyl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C16H25NO/c1-12(2)11-15(17)16(9-6-10-16)13-7-4-5-8-14(13)18-3/h4-5,7-8,12,15H,6,9-11,17H2,1-3H3 |
InChI-Schlüssel |
CQHVTVRMONZRIA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C1(CCC1)C2=CC=CC=C2OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



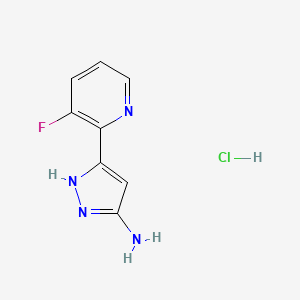
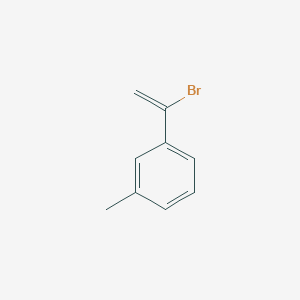
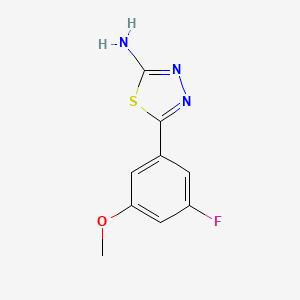
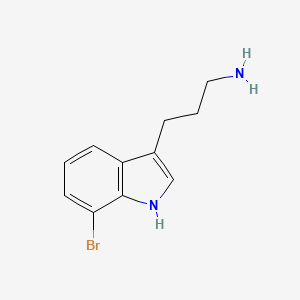
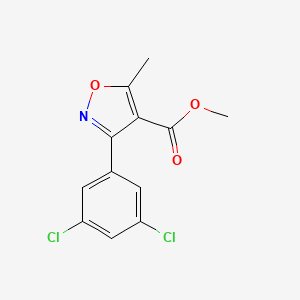
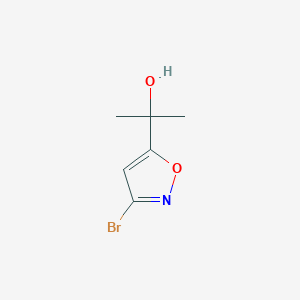


![(R)-2-[(1-Methyl-2-benzimidazolyl)amino]-2-phenylethanol](/img/structure/B13703468.png)
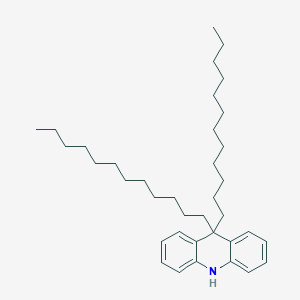
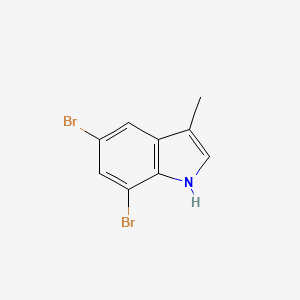
![Ethyl 3-[(2-Bromo-4-cyanophenyl)amino]propanoate](/img/structure/B13703478.png)
